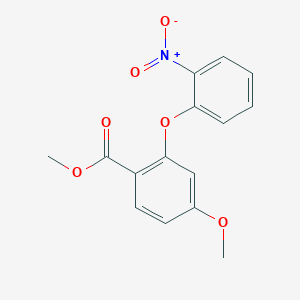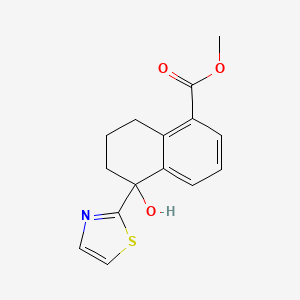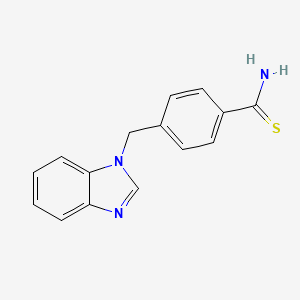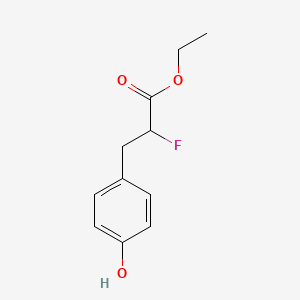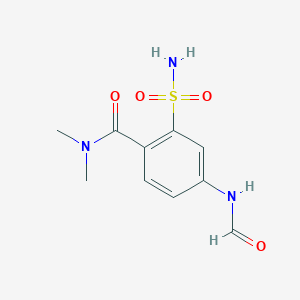![molecular formula C6I2O2S2 B8339524 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione](/img/structure/B8339524.png)
3,6-Diiodothieno[3,2-b]thiophene-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diiodothieno[3,2-b]thiophene-2,5-dione is a heterocyclic compound that features a fused thiophene ring system with iodine atoms at the 3 and 6 positions and carbonyl groups at the 2 and 5 positions. This compound is of significant interest due to its unique electronic properties, making it a valuable building block in organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione typically involves halogenation and oxidation reactions. One common method includes the halogenation of thieno[3,2-b]thiophene derivatives followed by oxidation to introduce the carbonyl groups. For instance, starting from thieno[3,2-b]thiophene, bromination followed by iodination can be performed to introduce the halogen atoms. Subsequent oxidation using reagents like potassium permanganate or chromium trioxide can yield the desired dione structure .
Industrial Production Methods: Industrial production of this compound may involve scalable halogenation and oxidation processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions like the Suzuki or Negishi coupling.
Oxidation and Reduction: The compound can undergo further oxidation or reduction to modify its electronic properties.
Ring-Opening Reactions: Under specific conditions, the thiophene ring can be opened to form polyfunctionalized derivatives.
Common Reagents and Conditions:
Substitution: Palladium catalysts and organoboron or organozinc reagents are commonly used in coupling reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thieno[3,2-b]thiophene derivatives with various functional groups.
- Polyfunctionalized thiophenes and enediynes from ring-opening reactions .
Applications De Recherche Scientifique
3,6-Diiodothieno[3,2-b]thiophene-2,5-dione has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for semiconducting polymers in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Material Science: Its unique electronic properties make it suitable for the development of small band gap polymers with p-channel and ambipolar charge transport characteristics.
Biological Applications: Potential use in the synthesis of biologically active compounds due to its heterocyclic structure.
Mécanisme D'action
The mechanism by which 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione exerts its effects is primarily related to its electronic properties. The presence of iodine atoms and carbonyl groups influences the compound’s electron density and conjugation, making it an effective electron acceptor in donor-acceptor systems . This property is crucial for its performance in organic electronic devices, where it facilitates charge transport and enhances device efficiency .
Comparaison Avec Des Composés Similaires
3,6-Dibromothieno[3,2-b]thiophene: Similar structure but with bromine atoms instead of iodine.
Thieno[3,2-b]thiophene-2,5-dione: Lacks the halogen atoms, affecting its electronic properties.
Thieno[3,2-b]thiophene derivatives: Various derivatives with different substituents at the 3 and 6 positions.
Uniqueness: 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione is unique due to the presence of iodine atoms, which significantly influence its electronic properties and reactivity. The iodine atoms provide opportunities for further functionalization and enhance the compound’s performance in electronic applications .
Propriétés
Formule moléculaire |
C6I2O2S2 |
|---|---|
Poids moléculaire |
422.0 g/mol |
Nom IUPAC |
3,6-diiodothieno[3,2-b]thiophene-2,5-dione |
InChI |
InChI=1S/C6I2O2S2/c7-1-3-4(12-5(1)9)2(8)6(10)11-3 |
Clé InChI |
NKHVKEZDLNSKNF-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=O)SC1=C(C(=O)S2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


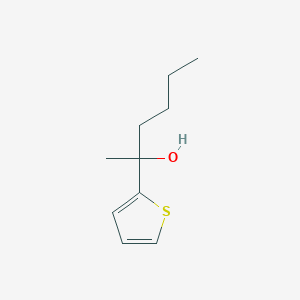
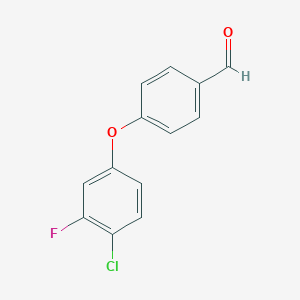
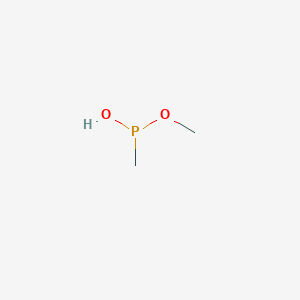
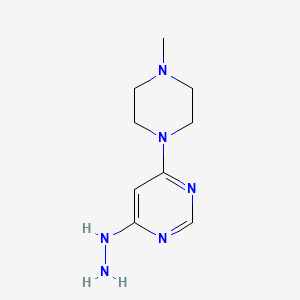
![6'-hydroxy-4,5-dihydro-3H-[1,3]bipyridinyl-2,6-dione](/img/structure/B8339477.png)
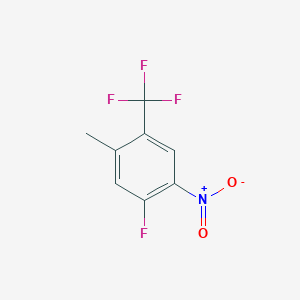
![5-(3-Thienyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridine-2-one](/img/structure/B8339491.png)
![6-Nitro-2,3-dihydro-benzo[1,4]oxathiine-4,4-dioxide](/img/structure/B8339497.png)
![[7-(Methylsulfanyl)-9H-xanthen-3-YL]methanol](/img/structure/B8339505.png)
